molecular formula C25H22ClNO4 B11276781 5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11276781
M. Wt: 435.9 g/mol
InChI Key: AUKSSJMULIYYMJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes chlorophenyl, methoxybenzyl, and methoxyphenyl groups attached to a pyrrolone core

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, methoxybenzyl halides, and methoxyphenyl compounds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Addition: The double bonds in the pyrrolone ring can participate in addition reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives with different substituents These compounds may have similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-5-one

InChI

InChI=1S/C25H22ClNO4/c1-30-20-11-3-16(4-12-20)15-27-23(18-5-9-19(26)10-6-18)22(24(28)25(27)29)17-7-13-21(31-2)14-8-17/h3-14,23,28H,15H2,1-2H3

InChI Key

AUKSSJMULIYYMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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